Fascaplysin

概要

説明

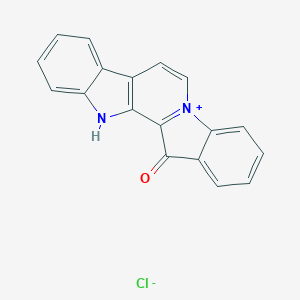

ファスカプリシンは、12H-ピリド[1–2-a:3,4-b′]ジインドール環系を基本とする海洋アルカロイドです。 ファスカプリシンは、1988年にフィジー近くの南太平洋で採取された海洋スポンジであるファスカプリシノプシス・レティキュラータから赤い色素として最初に単離されました 。 ファスカプリシンは、多くの癌細胞株に対する鎮痛、抗菌、抗真菌、抗ウイルス、抗マラリア、抗血管新生、抗増殖活性をはじめ、幅広いインビトロ生物活性を持っています .

2. 製法

合成経路と反応条件: ファスカプリシンの最初の全合成は、1990年にインドールから7段階で行われました 。 ファスカプリシンとその誘導体は、トリプタミン、ベータカルボリン、インドールケトン、インジゴから合成できます 。 低温UV四級化に基づいたファスカプリシン誘導体の新規な2段階合成法が報告されており、熱不安定な9-ベンジルオキシファスカプリシンと6-tert-ブチルファスカプリシンの合成に用いられています .

工業生産方法: ファスカプリシンの工業生産方法は、その複雑な構造と合成に伴う課題のために、あまりよく文書化されていません。 合成化学の進歩により、将来的により効率的な生産方法が開発される可能性があります。

作用機序

ファスカプリシンは、複数のメカニズムを通じてその効果を発揮します :

CDK4の阻害: ファスカプリシンはCDK4を選択的に阻害し、G1期での細胞周期停止とそれに続くアポトーシスを引き起こします。

DNAインターカレーション: ファスカプリシンはDNAにインターカレーションし、その構造と機能を破壊し、その細胞毒性効果に寄与します。

フェロトーシスの誘導: ファスカプリシンは、活性酸素種と鉄の蓄積を特徴とするプログラムされた細胞死の一種であるフェロトーシスを誘導します.

6. 類似の化合物との比較

ファスカプリシンは、その強力な生物活性と複雑な構造のためにユニークです。 類似の化合物には、スタウロスポリンなどの他の海洋アルカロイドが含まれます。:

スタウロスポリン: 幅広い生物活性を持つ強力なキナーゼ阻害剤。

ハイメニアルディシン: 抗炎症作用と抗癌作用を持つ別の海洋由来アルカロイド。

デブロモハイメニアルディシン: ハイメニアルディシンの誘導体で、同様の生物活性を持っています

ファスカプリシンは、CDK4を選択的に阻害し、複数の細胞死を誘導する能力があるため、科学研究と潜在的な治療用途において貴重な化合物となっています。

生化学分析

Biochemical Properties

Fascaplysin has been found to interact with several key enzymes and proteins. It inhibits Cyclin-dependent kinase 4 (CDK4) with surprising selectivity . The positive charge of this compound is crucial for this selectivity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It can inhibit migration by regulating the wnt/β-catenin signaling pathway and reversing the epithelial-mesenchymal transition phenotype . It also induces apoptosis and ferroptosis in lung cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits CDK4, a key regulator of the cell cycle . It also increases the phosphorylation of AKT and AMPK, which are considered therapeutic targets for cancer treatment due to their anti-apoptotic or pro-survival functions in cancer .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, it has been found to have improved anti-cancer effects when combined with other compounds . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective against tumor growth at a dosage of 5 mg/kg . The effects of different dosages of this compound in animal models have not been extensively studied.

Metabolic Pathways

This compound has been found to cause metabolic stress, with decreased mitochondrial membrane potential and intracellular ATP levels . This suggests that this compound may be involved in metabolic pathways that regulate energy production within cells.

Subcellular Localization

While specific studies on the subcellular localization of this compound are limited, it has been found to enhance the cytoplasmic localization of PAX3-FOXO1 in Rh30 cells .

準備方法

Synthetic Routes and Reaction Conditions: The first total synthesis of fascaplysin was performed in seven steps from indole in 1990 . This compound and its derivatives can be synthesized from tryptamine, beta-carboline, indoleketones, and indigo . A new two-step method of synthesis of this compound derivatives based on low-temperature UV quaternization has been reported for the synthesis of thermolabile 9-benzyloxythis compound and 6-tert-butylthis compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic chemistry may pave the way for more efficient production methods in the future.

化学反応の分析

反応の種類: ファスカプリシンは、酸化、還元、置換反応などのさまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 置換反応は、特定の条件下でハロゲンや求核剤などの試薬を用いて行われます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は官能基が変化したファスカプリシン誘導体を生成する可能性があり、還元は還元されたファスカプリシンアナログの生成につながる可能性があります .

4. 科学研究への応用

科学的研究の応用

Anticancer Properties

Fascaplysin exhibits potent anticancer effects across a range of tumor types, primarily through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

- Lung Cancer : In studies involving non-small cell lung cancer (NSCLC), this compound was shown to enhance the efficacy of anti-PD-1 immunotherapy by upregulating PD-L1 expression in lung cancer cells. This combination treatment significantly inhibited tumor growth in mouse models .

- Glioblastoma : this compound demonstrated promising antitumor effects against glioblastoma cell lines, indicating its potential as a novel therapeutic agent for this aggressive cancer type .

Neuroprotective Effects

This compound has been investigated for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease.

Case Studies

- This compound's neuroprotective properties were evaluated in vitro, where it showed efficacy in enhancing neuronal survival and function, suggesting its potential as an anti-Alzheimer agent .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens.

Case Studies

- In vitro studies have shown that this compound effectively inhibits the growth of several fungal strains, indicating its potential application in treating fungal infections .

Antiplasmodial Activity

Recent research has highlighted this compound's effectiveness against Plasmodium falciparum, the causative agent of malaria.

Summary Table of this compound Applications

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits CDK4 | Effective against NSCLC and glioblastoma |

| Neuroprotection | Inhibits AChE | Potential anti-Alzheimer agent |

| Antimicrobial | Disrupts microbial membranes | Effective against various fungal strains |

| Antiplasmodial | Inhibits P. falciparum | Potent against chloroquine-resistant strains |

類似化合物との比較

Fascaplysin is unique due to its potent biological activities and complex structure. Similar compounds include other marine alkaloids such as:

Staurosporine: A potent kinase inhibitor with a broad range of biological activities.

Hymenialdisine: Another marine-derived alkaloid with anti-inflammatory and anticancer properties.

Debromohymenialdisine: A derivative of hymenialdisine with similar biological activities

This compound stands out due to its selective inhibition of CDK4 and its ability to induce multiple forms of cell death, making it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Fascaplysin, a marine-derived alkaloid isolated from the sponge Fascaplysinopsis, has garnered significant attention due to its diverse biological activities, particularly in oncology. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is known for its potent cytotoxic effects against various cancer cell lines. Its structure, characterized by a five-ring coplanar backbone, is crucial for its ability to intercalate into DNA, which contributes to its cytotoxicity. The compound has shown efficacy against a range of cancers, including solid tumors (breast, colorectal, prostate, lung carcinoma, melanoma) and hematological malignancies (acute myeloid leukemia) .

This compound exhibits multiple mechanisms of action that contribute to its anticancer effects:

- DNA Intercalation : this compound's ability to intercalate into double-stranded DNA disrupts replication and transcription processes, leading to cell death .

- Inhibition of Cyclin-Dependent Kinase 4 (CDK4) : Initially thought to be a primary target, recent studies suggest that this compound's anticancer activity may occur independently of CDK4 inhibition .

- Induction of Apoptosis and Ferroptosis : Research indicates that this compound can induce both apoptosis and ferroptosis in cancer cells. In non-small cell lung cancer (NSCLC), it promotes G0/G1 cell cycle arrest and enhances anti-PD-1 therapy efficacy by upregulating PD-L1 expression .

- Antiangiogenic Activity : this compound has been shown to inhibit vascular endothelial growth factor (VEGF) signaling pathways, thereby reducing tumor angiogenesis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Antitumor Efficacy in NSCLC :

- In vitro studies demonstrated that this compound induced apoptosis in A549 cells through reactive oxygen species (ROS) generation and endoplasmic reticulum stress. In vivo experiments using mouse models showed that this compound treatment significantly reduced tumor volume when combined with anti-PD-1 therapy .

- Effects on Glioma Cells :

- Mechanistic Insights :

Pharmacological Activity Table

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antitumor | Induces apoptosis and ferroptosis; effective against various cancers | 0.5 - 2 µM |

| Antibacterial | Exhibits antibacterial properties against multiple strains | Varies by strain |

| Anti-Plasmodial | Potent inhibitor of P. falciparum strains | 34 ng/mL |

| Anti-Alzheimer | Inhibits acetylcholinesterase with selectivity for AChE | Ki values: 1.49 µM |

| Antiangiogenic | Inhibits VEGF signaling pathways | Not specified |

特性

IUPAC Name |

3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O.ClH/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20;/h1-10H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUOOJVYZQILBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114719-57-2 | |

| Record name | Fascaplysin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114719-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fascaplysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114719572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。